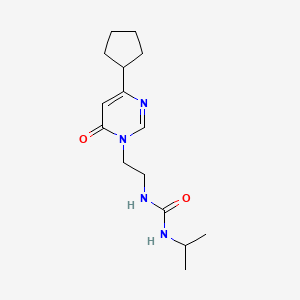

1-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-isopropylurea

CAS No.: 1797957-96-0

Cat. No.: VC5222543

Molecular Formula: C15H24N4O2

Molecular Weight: 292.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797957-96-0 |

|---|---|

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.383 |

| IUPAC Name | 1-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-3-propan-2-ylurea |

| Standard InChI | InChI=1S/C15H24N4O2/c1-11(2)18-15(21)16-7-8-19-10-17-13(9-14(19)20)12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H2,16,18,21) |

| Standard InChI Key | VBUQDOLZEIJYNV-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)NCCN1C=NC(=CC1=O)C2CCCC2 |

Introduction

Synthesis and Characterization

The synthesis of urea derivatives typically involves several key steps, including the formation of the pyrimidine ring and the incorporation of the urea moiety. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to monitor the progress and purity of the reactions.

Synthesis Steps

-

Formation of Pyrimidine Ring: This involves the synthesis of the 4-cyclopentyl-6-oxopyrimidin-1(6H)-yl moiety.

-

Urea Formation: The pyrimidine derivative is then reacted with an appropriate isocyanate to form the urea linkage.

Biological Activity

Urea derivatives, including those with pyrimidine rings, have been explored for their potential biological activities, such as antiproliferative effects against cancer cell lines . The mechanism of action often involves interaction with specific biological targets like enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Applications

-

Medicinal Chemistry: Potential therapeutic applications due to interactions with biological targets.

-

Pharmacology: Use as biochemical probes or inhibitors in enzymatic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume